

Vescalagin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name:	Vescalagin
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Introduction

Vescalagin is a complex C-glycosidic ellagitannin, a class of hydrolyzable tannins, predominantly found in the wood of oak (*Quercus* species) and chestnut (*Castanea* species).^{[1][2]} As a major component of wood extracts, it significantly influences the organoleptic properties of barrel-aged beverages like wine and spirits.^[1] Beyond its role in flavor chemistry, **vescalagin** has garnered substantial interest in the scientific community for its diverse and potent biological activities. These include significant antioxidant, anti-inflammatory, and anti-cancer properties, making it a promising molecule for therapeutic research and drug development.^{[3][4]} This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological activities of **vescalagin**, complete with experimental methodologies for its analysis and evaluation.

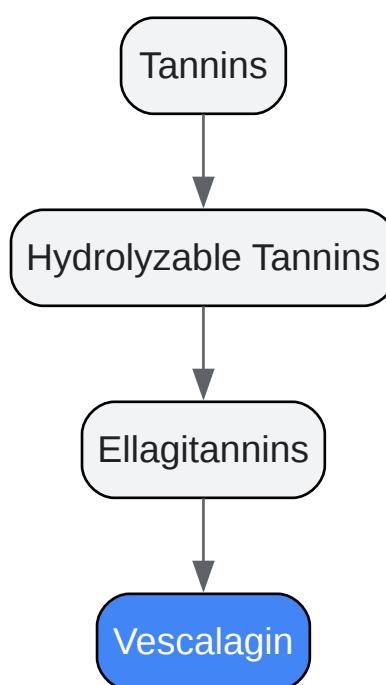
Chemical Identity and Physicochemical Properties

Vescalagin is a large polyphenolic molecule characterized by a C-glycosidic bond linking a glucose core to a nonahydroxytriphenoyl (NHTP) group. It is a diastereomer of castalagin, differing only in the stereochemistry at the C-1 position of the glucose unit.^[1] This subtle structural difference leads to notable variations in their physicochemical properties and reactivity.^{[5][6]}

Chemical Structure and Identifiers

- IUPAC Name: 7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone[3]
[7]
- Molecular Formula: C₄₁H₂₆O₂₆[7][8]
- CAS Numbers: 36001-47-5, 24312-00-3[7]

The diagram below illustrates the hierarchical classification of **vescalagin**.



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Figure 1: Chemical classification of **Vescalagin**.

Physicochemical Data

The key physicochemical properties of **vescalagin** are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	934.6 g/mol	[7][8]
Exact Mass	934.07123093 Da	[3][7]
Appearance	Solid powder	[3]
Melting Point	~200 °C	[3][7]
Solubility	Soluble in DMSO, Methanol, Ethanol, Pyridine, Water.	[8][9]
XLogP3	0.9	[3][7]
Hydrogen Bond Donors	16	[10]
Hydrogen Bond Acceptors	26	[10]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of **vescalagin**.

UV-Visible Spectroscopy

The UV-Vis spectrum of **vescalagin** is characteristic of ellagitannins.[3]

Feature	Wavelength (nm)	Log ε	Notes	Source(s)
Primary Absorption	230	4.80	Reflects the $\pi \rightarrow \pi^*$ transitions of the conjugated aromatic system.	[3]
Shoulder	~280	-	Attributed to additional electronic transitions.	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the definitive structural elucidation of **vescalagin** and for differentiating it from its epimer, castalagin.[11] Key reported ¹H NMR signals in an Acetone-d6:D₂O (9:1) solvent system include singlets for aromatic protons around δ 6.76, 6.74, and 6.59 ppm, and various doublets and triplets for the glucose moiety protons between δ 4.00 and 5.60 ppm.[11] The precise stereochemistry has been confirmed through advanced computational DFT calculations of NMR spectra.[6]

Biological and Pharmacological Properties

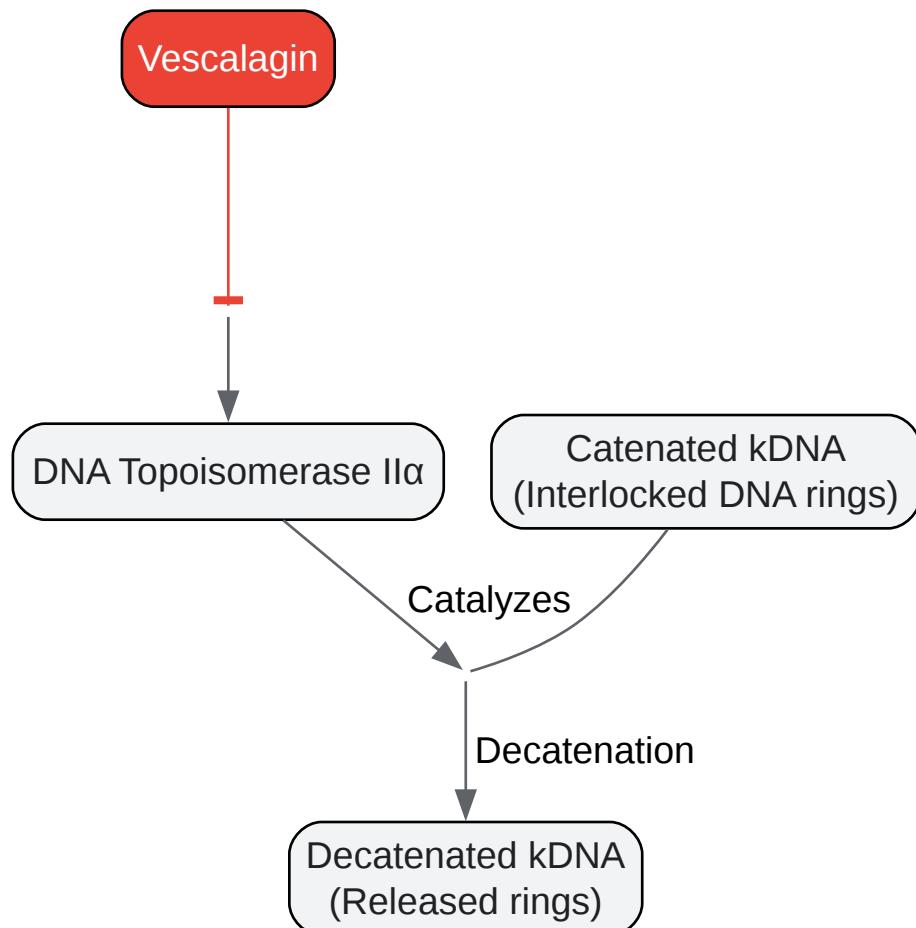
Vescalagin exhibits a range of biological activities, with its antioxidant and anti-cancer properties being the most extensively studied.

Antioxidant Activity

As a polyphenol, **vescalagin** is a potent antioxidant. It acts as a free radical scavenger, which can help protect cells from oxidative damage.[3] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where **vescalagin** donates a hydrogen atom to the stable DPPH radical, quenching its absorbance.

Anti-cancer Activity: Topoisomerase II α Inhibition

Vescalagin has been identified as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II (Top2 α).[12] Topoisomerases are crucial enzymes that resolve topological problems in DNA during replication and transcription.[4] Many anti-cancer drugs target these enzymes. **Vescalagin** acts as a catalytic inhibitor, meaning it prevents the enzyme from performing its function (decatenating DNA) without stabilizing the DNA-enzyme cleavage complex, a mechanism that can lead to toxic side effects with other inhibitors like etoposide.[13][14] This selective inhibition of the Top2 α isoform, which is highly expressed in proliferating cancer cells, over the Top2 β isoform makes **vescalagin** a compound of significant interest for oncology drug development.[12][13]



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Figure 2: Mechanism of **Vescalagin** as a Top2 α inhibitor.

Experimental Protocols

This section provides detailed methodologies for the isolation, analysis, and functional evaluation of **vescalagin**.

Isolation and Purification from Oak Wood

This protocol describes a generalized method for isolating **vescalagin** from a natural source like oak wood, based on common chromatographic techniques.[\[2\]](#)[\[15\]](#)

- Extraction:
 - Grind dried oak heartwood into a fine powder.

- Perform a solid-liquid extraction using an aqueous methanol or ethanol solution (e.g., 70-80% alcohol) at room temperature with agitation for 24-48 hours.
- Filter the mixture to remove solid wood particles and concentrate the filtrate under reduced pressure to remove the organic solvent.
- Initial Fractionation (Solid Phase Extraction):
 - Pass the aqueous extract through a C18 Sep-Pak cartridge or a similar solid-phase extraction column to remove highly polar compounds like sugars.
 - Wash the column with water.
 - Elute the tannin fraction with methanol.
- Column Chromatography:
 - Concentrate the methanol eluate and dissolve it in the initial mobile phase for column chromatography.
 - Pack a column with Sephadex LH-20 or a similar size-exclusion gel, equilibrated with an appropriate solvent (e.g., ethanol).[\[2\]](#)
 - Load the sample onto the column and elute with a gradient of increasing water or acetone in ethanol to separate the ellagitannins based on size and polarity.
 - Collect fractions and monitor using Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in **vescalagin**.
- Purification (Preparative HPLC):
 - Pool the **vescalagin**-rich fractions and concentrate.
 - Perform final purification using preparative reverse-phase HPLC on a C18 column.
 - Use a gradient of acetonitrile in water (both containing a small amount of formic acid, e.g., 0.1%) as the mobile phase.

- Collect the peak corresponding to **vescalagin** and confirm its purity and identity via analytical HPLC, Mass Spectrometry, and NMR.[7]

HPLC-DAD Analysis for Quantification

This method is suitable for the quantification of **vescalagin** in extracts.[14][16]

- Instrumentation: HPLC system with a Diode Array Detector (DAD) and a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase:
 - Solvent A: Water with 0.05% formic acid.
 - Solvent B: Acetonitrile.
- Gradient Elution:
 - Flow Rate: 0.7 mL/min.
 - 0–5 min: 0% B
 - 5–25 min: 5% B
 - 25–40 min: 30% B
 - Follow with a wash and re-equilibration step.
- Detection: Monitor at 280 nm for quantification.
- Quantification: Prepare a calibration curve using a purified **vescalagin** standard of known concentrations.

NMR Spectroscopic Analysis

This protocol outlines the sample preparation for ^1H NMR analysis.[1][11][17]

- Sample Preparation:

- Dissolve 2-5 mg of purified, lyophilized **vescalagin** in approximately 0.6-0.7 mL of a deuterated solvent mixture. A common solvent system is Acetone-d₆:D₂O in a 9:1 ratio.[11]
 - Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[17]
- Data Acquisition:
 - Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Set the temperature to 298 K (25 °C).
 - Acquire a standard ¹H NMR spectrum. For structural confirmation, 2D experiments like COSY, HSQC, and HMBC are necessary.

DPPH Radical Scavenging Assay

This colorimetric assay measures the antioxidant capacity of a compound.[5][13]

Workflow for DPPH Antioxidant Assay

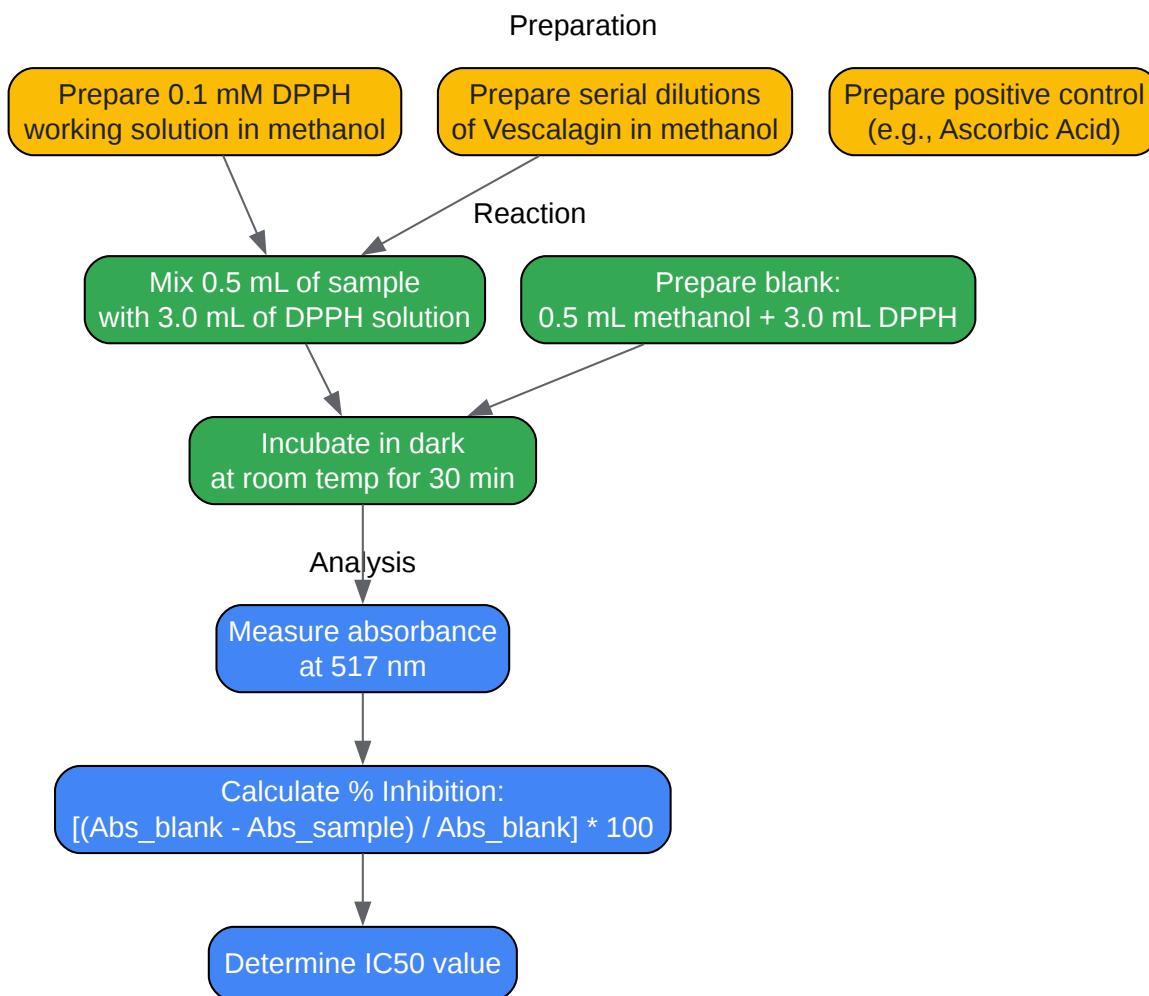
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Figure 3: Experimental workflow for the DPPH assay.

- Reagent Preparation:

- Prepare a 0.1 mM working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.[5]
 - Prepare a series of dilutions of the **vescalagin** sample in methanol.
 - Prepare a positive control, such as ascorbic acid or tannic acid, at similar concentrations.[6]
- Assay Procedure:
 - In a test tube or microplate well, add 0.5 mL of each sample dilution.[13]
 - Add 3.0 mL of the DPPH working solution to each tube.[13]
 - For the control (blank), add 0.5 mL of methanol to 3.0 mL of the DPPH solution.[13]
 - Vortex the mixtures and incubate them in the dark at room temperature for 30 minutes.[5][12]
 - Measurement and Calculation:
 - Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12][13]
 - Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100[12]
 - Plot the % Inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[5]

DNA Topoisomerase II Decatenation Assay

This assay measures the ability of **vescalagin** to inhibit the catalytic activity of Top2α.[3][4][8]

- Materials:
 - Human Topoisomerase IIα enzyme.
 - Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

- 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin).[8]
- ATP solution (e.g., 30 mM).[8]
- 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[7]
- Reaction Setup (Final Volume 20-30 µL):
 - On ice, prepare a master mix containing the appropriate volumes of 10x Assay Buffer, ATP, kDNA (e.g., 100-200 ng per reaction), and sterile water.[3][8]
 - Aliquot the master mix into microcentrifuge tubes.
 - Add the desired concentration of **vescalagin** (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit the enzyme). Include a solvent-only control.
 - Initiate the reaction by adding 2-4 units of Topoisomerase IIα enzyme.[4]
- Incubation and Termination:
 - Incubate the reaction at 37 °C for 15-30 minutes.[7]
 - Terminate the reaction by adding 1/5 volume of the Stop Buffer/Loading Dye.[7]
- Analysis:
 - Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[3]
 - Perform electrophoresis at a high voltage (e.g., 100-150 V) until the dye front has migrated sufficiently.[9]
 - Visualize the DNA under a UV transilluminator. Catenated kDNA remains in the loading well, while decatenated DNA minicircles migrate into the gel. Inhibition is observed as a reduction in the amount of released minicircles compared to the no-inhibitor control.[9]

Conclusion

Vescalagin is a structurally complex and biologically active ellagitannin with significant potential in pharmacology and drug development. Its well-defined antioxidant properties and, more notably, its specific mechanism as a catalytic inhibitor of DNA topoisomerase II α , highlight its promise as a lead compound for anti-cancer therapies. The standardized protocols provided herein for its isolation, characterization, and functional analysis serve as a valuable resource for researchers aiming to further explore the therapeutic applications of this important natural product.

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